molecular formula C8H6BrN3O B13844481 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one

Cat. No.: B13844481
M. Wt: 240.06 g/mol
InChI Key: FLGSXDXGZMLJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Brominated Pyridazinone Derivatives in Drug Design

The pyridazinone nucleus, characterized by a six-membered ring containing two adjacent nitrogen atoms, provides distinct electronic and steric properties that facilitate interactions with enzymatic active sites and receptor pockets. Bromination at the 3-position of the pyridazinone ring, as seen in 3-bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one, introduces a heavy halogen atom that enhances molecular polarizability and van der Waals interactions. This modification is particularly valuable in optimizing ligand-receptor binding kinetics, as demonstrated by the increased affinity of brominated pyridazinones for kinase ATP-binding pockets compared to non-halogenated analogs.

The fused pyrido[2,3-D]pyridazinone system constrains molecular conformation, reducing entropy penalties upon target binding. X-ray crystallographic studies of related compounds reveal that the planar arrangement between the pyridazine ring and substituents like the 7-methyl group enables π-π stacking interactions with aromatic residues in protein binding sites. Table 1 summarizes key physicochemical parameters that make brominated pyridazinones advantageous for drug design:

Table 1. Physicochemical properties of brominated pyridazinone derivatives compared to non-halogenated analogs

Property Brominated Derivatives Non-Halogenated Analogs
LogP (lipophilicity) 2.1 ± 0.3 1.4 ± 0.2
Polar Surface Area (Ų) 65.2 58.7
Hydrogen Bond Acceptors 4 3
Molecular Weight (g/mol) 283.1 204.1

Data adapted from pyridazine structure-activity relationship studies.

The 7-methyl substituent further modulates solubility and metabolic stability by sterically shielding reactive positions on the heterocyclic core. This combination of bromine and methyl groups creates a balanced pharmacokinetic profile, enabling sufficient membrane permeability while maintaining aqueous solubility for oral bioavailability.

Historical Evolution of Pyrido[2,3-D]pyridazinone-Based Pharmacophores

The medicinal exploration of pyridazinones began in the mid-20th century with the development of cardiovascular agents such as indolidan and pimobendan. However, the fusion of pyridazinone with pyridine rings emerged as a distinct strategy in the 1990s to address limitations in selectivity and potency observed with monocyclic derivatives. Early synthetic approaches relied on condensation reactions between aminopyridines and diketones, but these methods suffered from low yields and limited functional group tolerance.

A paradigm shift occurred with the adoption of multicomponent reactions (MCRs), which enabled efficient construction of the pyrido[2,3-D]pyridazinone scaffold. The Groebke-Blackburn-Bienaymé reaction, for instance, allowed simultaneous incorporation of bromine substituents and N-alkyl groups in a single synthetic step. This advancement is illustrated in the following generalized pathway for 3-bromo derivatives:

  • Formation of imine intermediate :
    $$ \text{2-Aminopyridine} + \text{α-Bromo ketone} \rightarrow \text{Imine} $$

  • Cyclization via nucleophilic attack :
    $$ \text{Imine} + \text{Isocyanide} \rightarrow \text{Pyrido[2,3-D]pyridazinone Core} $$

  • Methylation at N7 :
    $$ \text{Core} + \text{Methylating Agent} \rightarrow \text{7-Methyl Derivative} $$

This methodology reduced synthesis steps from 5-7 stages in classical approaches to just 2-3 steps, with reported yields exceeding 75% for optimized protocols. The development of microwave-assisted synthesis further improved reaction efficiency, enabling rapid exploration of structure-activity relationships (SAR) across diverse substitution patterns.

The therapeutic focus of pyrido[2,3-D]pyridazinones evolved from initial applications in cardiovascular disease to targeted oncology therapies. Brominated derivatives gained prominence in the 2010s as covalent inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs), where the bromine atom serves as a leaving group for irreversible target engagement. Contemporary research exploits the scaffold's versatility across multiple target classes, including:

  • Kinase inhibitors : 68% of clinical-stage pyridazinone derivatives target serine/threonine or tyrosine kinases
  • Epigenetic modulators : 22% act as bromodomain inhibitors or histone deacetylase (HDAC) enhancers
  • Antimicrobial agents : 10% demonstrate activity against Gram-positive pathogens through DNA gyrase inhibition

The structural evolution of these compounds reflects increasing sophistication in rational drug design, with modern derivatives exhibiting nanomolar potency against targets that resisted earlier chemotypes.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-bromo-7-methylpyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C8H6BrN3O/c1-12-8(13)7-5(3-11-12)2-6(9)4-10-7/h2-4H,1H3

InChI Key

FLGSXDXGZMLJAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC=C(C=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of pyridazine core Lewis acid (e.g., BF₃·OEt₂) mediated iEDDA between 3-bromotetrazine and silyl enol ethers High regioselectivity for 3-bromo substitution; mild conditions; yields >80%
2 Bromination NBS or Br₂, 0–40°C, solvent such as DMF or dichloromethane Selective bromination at 3-position; control of temperature critical to avoid overbromination
3 Methylation Methyl iodide or dimethyl sulfate, K₂CO₃ base, polar aprotic solvent (e.g., DMF), room temperature Selective methylation at 7-position; reaction time and stoichiometry optimized for yield
4 Purification Column chromatography (silica gel, ethyl acetate/hexane gradient), recrystallization (ethanol or methanol) High purity (>97%) product isolation; removal of regioisomers and side products

Reaction Conditions Optimization

  • Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) improve reaction efficiency in bromination and methylation steps by stabilizing intermediates and enhancing nucleophilicity.

  • Temperature Control : Maintaining low to moderate temperatures (0–40°C) during bromination prevents side reactions and overbromination.

  • Catalyst Selection : Lewis acids like BF₃·OEt₂ enhance the iEDDA reaction rate and regioselectivity.

  • Stoichiometry and Time : Adjusting the molar ratios of reagents and reaction times is critical to maximize yield and purity; for example, overnight reactions at room temperature are common for methylation.

Analytical Characterization of the Compound

Spectroscopic Techniques

Technique Key Observations Purpose
¹H NMR Aromatic protons at δ 7.5–8.5 ppm; methyl protons at ~δ 2.3 ppm Confirm proton environments and substitution pattern
¹³C NMR Carbonyl carbon signals at δ 160–170 ppm; aromatic carbons Confirm carbon framework and functional groups
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak [M+H]⁺ at m/z ~256.03 (C₈H₆BrN₃O) Confirm molecular weight and formula
Infrared (IR) Spectroscopy C=O stretch around 1700 cm⁻¹; aromatic C-H stretches Confirm presence of carbonyl and aromatic groups

Purification Techniques

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield & Purity
Lewis acid-mediated iEDDA High regioselectivity, mild conditions, avoids toxic reagents Requires specialized Lewis acid and silyl enol ethers Yields >80%, purity >97%
C-C bond cleavage approach Metal-free, uses simple starting materials May require optimization for scale-up Moderate to high yields
Direct bromination & methylation Straightforward, uses common reagents Requires careful temperature control to avoid side reactions Good yields with optimized conditions

Summary Table of Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
iEDDA cyclization 3-Bromotetrazine, silyl enol ethers, BF₃·OEt₂ Room temperature 80–85 >97 High regioselectivity
Bromination NBS or Br₂, DMF or DCM 0–40°C 75–85 >95 Controlled addition critical
Methylation Methyl iodide, K₂CO₃, DMF Room temperature 70–80 >95 Overnight reaction preferred
Purification Silica gel chromatography, recrystallization Ambient >97 Essential for removing impurities

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials, such as fluorescent materials for high-performance OLEDs.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-Br, 7-Me C₇H₄BrN₃O 226.03 Limited biological data
2-Chloro-5-methylpyrido[2,3-d]pyridazin-8(7H)-one 2-Cl, 5-Me C₈H₆ClN₃O 195.62 Synthetic intermediate; no activity reported
5-Acetoxy-N⁷-(3-oxobutyl)-pyrido[2,3-d]pyridazin-8(7H)-one 5-AcO, N⁷-(3-oxobutyl) C₁₃H₁₄N₄O₄ 290.27 Sedative and anticonvulsant activity (LD₅₀ > 1000 mg/kg)
3-Bromo-8-chloropyrido[2,3-d]pyridazine 3-Br, 8-Cl C₇H₃BrClN₃ 244.48 Dual halogenation; unexplored bioactivity

Key Observations:

  • Halogenation Effects : Bromine at the 3-position (target compound) may confer greater steric bulk and electrophilicity compared to chlorine in 2-chloro-5-methyl derivatives .

Heterocyclic Core Variants

Table 2: Core Heterocycle Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Bromo-1,7-naphthyridin-8(7H)-one Naphthyridine C₈H₅BrN₂O 225.04 Unreported bioactivity; structural analog
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyrido-oxazinone C₈H₇BrN₂O₂ 247.06 Oxygen-containing core; unexplored
Pyrido[2,3-d]pyridazin-8(7H)-one (parent) Pyrido[2,3-d]pyridazinone C₇H₅N₃O 147.13 Base scaffold; synthetic precursor

Key Observations:

  • Ring System Influence: The naphthyridine core () lacks the pyridazinone moiety, reducing hydrogen-bonding sites compared to the target compound .

Biological Activity

3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables that illustrate its therapeutic potential.

  • Molecular Formula : C8_8H6_6BrN3_3O
  • Molecular Weight : 240.06 g/mol
  • CAS Number : 2246723-50-0

Structure

The compound features a pyridazine core with a bromine substituent and a methyl group, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-D]pyridazin-8(7H)-one exhibit significant antitumor properties. In particular, compounds targeting the ephrin receptor (EPH) family have shown promise in cancer treatment due to their overexpression in various malignancies. For instance, one study demonstrated that certain derivatives had enhanced activity against cancer cell lines compared to their non-brominated counterparts .

The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in tumorigenesis. Specifically, it has been noted to affect:

  • PI3K/AKT Pathway : Inhibition of this pathway can lead to decreased cell survival and proliferation.
  • MAPK Pathway : Compounds in this class have shown inhibitory effects on mitogen-activated protein kinases (MAPKs), crucial for cell growth and differentiation .

Case Studies

  • Study on EPH Receptor Inhibition :
    • A derivative of this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent antitumor activity.
  • In Vivo Efficacy :
    • Animal models treated with the compound demonstrated reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic potential in vivo.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntitumorEPH ReceptorInhibition of tumor growth
PI3K/AKT PathwayCell survivalDecreased proliferation
MAPK PathwaySignal transductionReduced cell differentiation

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The steps include bromination and subsequent cyclization processes that yield the final product with high purity.

Synthetic Pathway Example

  • Starting Material : Methyl-pyridine derivative.
  • Bromination : Introduction of bromine at the 3-position.
  • Cyclization : Formation of the pyridazinone structure through condensation reactions.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization and condensation processes. Key steps may include:

  • Bromination : Introducing bromine at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 0–40°C) .
  • Methylation : Selective methylation at the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency . Yield optimization may require adjusting stoichiometry, reaction time, and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 256.03 for C₉H₇BrN₃O) .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane .
  • Recrystallization : Polar solvents like ethanol or methanol improve crystal purity .
  • HPLC : For high-purity isolation, especially when removing regioisomers .

Q. How does the methyl group at the 7-position influence stability and solubility?

The methyl group enhances:

  • Lipophilicity : Increases membrane permeability, critical for cellular uptake .
  • Metabolic stability : Reduces susceptibility to oxidative degradation compared to hydrogen or larger substituents . Solubility can be modulated via co-solvents (e.g., DMSO) or salt formation .

Q. What are key structural analogs, and how do substitution patterns affect bioactivity?

Analogs include:

  • 4-Methylpyrido[2,3-d]pyrimidinone : Lacks bromine but shows enzyme inhibition .
  • 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine : Cyano group enhances antimicrobial activity . Substitutions at the 3-position (Br) and 7-position (Me) are critical for target selectivity .

Advanced Research Questions

Q. What strategies resolve low yields during bromination of pyrido[2,3-d]pyridazinone derivatives?

  • Regioselective bromination : Use directing groups (e.g., methoxy) to steer bromine to the 3-position .
  • Catalytic systems : Pd(0) or Cu(I) catalysts improve efficiency in aromatic bromination .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like di-bromination .

Q. How does the 3-bromo substituent influence electronic properties and reactivity?

  • Electron-withdrawing effect : Bromine reduces electron density at the pyridazine ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .
  • Steric effects : The bulky bromine atom may hinder access to certain binding pockets in biological targets . Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .

Q. What challenges arise in regioselective functionalization of the pyridopyridazinone core?

  • Competing reaction sites : The N-8 and C-3 positions are prone to competing modifications.
  • Mitigation : Use protective groups (e.g., Boc for N-8) or site-specific catalysts (e.g., Pd for C–C couplings) .
  • X-ray crystallography : Resolve regiochemistry ambiguities in derivatives .

Q. How can computational modeling predict binding affinity with target enzymes?

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., CDK2 or EGFR) using software like AutoDock .
  • MD simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales .
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .

Q. What in vitro assays evaluate kinase inhibitory potential?

  • Kinase activity assays : Measure ATPase activity using fluorescence-based ADP-Glo™ kits .
  • Cellular proliferation assays : Test inhibition in cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.